molecular formula C14H15NO2 B11926695 (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid

Cat. No.: B11926695
M. Wt: 229.27 g/mol
InChI Key: WSVMIVFELRCSPA-CYBMUJFWSA-N
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Description

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is a β³-amino acid characterized by a chiral (R)-configuration at the third carbon and a naphthalen-2-yl substituent at the fourth position. This compound is synthesized via a modified Rodionov-Malevanskaya method, where naphthalen-2-ylaldehyde is condensed with malonic acid in ethanol using ammonium acetate as a catalyst . The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol, and it is available in purities ranging from 95% to 97% depending on the supplier . Its structural uniqueness lies in the naphthalene moiety, which imparts significant aromaticity and hydrophobicity, making it relevant in pharmaceutical and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(3R)-3-amino-4-naphthalen-2-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m1/s1

InChI Key

WSVMIVFELRCSPA-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Enantioselective Synthesis

The BoPhoz ligand system (rhodium-methyl complexes) enables efficient asymmetric hydrogenation of β-keto enamides to produce β-amino acid derivatives. In a seminal study, 2-naphthaldehyde was converted to an α,β-unsaturated enamide precursor, which underwent hydrogenation at 50 psi H₂ in tetrahydrofuran (THF) with Rh/(R,R)-BoPhoz. This method achieved 98% conversion and >99% enantiomeric excess (ee) for N-Boc-2-naphthylalanine, a structural analog.

Reaction Optimization:

  • Catalyst Loading : 0.5 mol% Rh achieved full conversion in 12 hours.

  • Temperature : Optimal at 25°C; higher temperatures accelerated racemization.

  • Substrate Design : Enamide geometry (E/Z ratio >20:1) was critical for stereochemical fidelity.

Adapting this protocol to synthesize (R)-3-amino-4-(naphthalen-2-yl)butanoic acid would require homologation of the carbon backbone. A proposed route involves:

  • Synthesis of γ-keto enamide from 2-naphthaldehyde via aldol condensation.

  • Hydrogenation with Rh/BoPhoz to install the (R)-configuration.

  • Acidic hydrolysis of the enamide to the free amino acid.

Boc-Protection Methodologies for Impurity Control

Two-Phase Reaction System

Patent CN112500316A demonstrates a scalable Boc-protection method for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, adaptable to the naphthalen-2-yl analog. Key innovations include:

Procedure:

  • Dissolve this compound in aqueous NaOH (1:1.2 molar ratio).

  • Add Boc₂O dissolved in toluene (1:1.1 molar ratio) dropwise at 20°C.

  • Stir for 10 hours, achieving 96.95% product purity and 0.12% condensation impurities .

Solvent Comparison:

SolventPurity (%)Condensation Impurities (%)Yield (%)
Toluene99.870.1290
Methyl tert-butyl ether92.665.9681.7
Tetrahydrofuran83.2412.7875

Toluene’s immiscibility with water minimizes interfacial side reactions, reducing dimerization by 50× compared to polar solvents.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodEnantiomeric Excess (%)Purity (%)Reaction Time (h)Scalability
Rh/BoPhoz Hydrogenation>9998.512Lab-scale
Boc-Protection in TolueneN/A99.8710Industrial
Classical Resolution95–9897.248Limited

Asymmetric hydrogenation excels in stereocontrol but requires specialized catalysts. The Boc-protection route offers industrial viability with minimal purification .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of a base.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

®-3-Amino-4-(naphthalen-2-yl)butanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis

Comparison with Similar Compounds

Substituent Variations in Aromatic Groups

The substituent at the fourth position significantly influences physicochemical properties. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid Naphthalen-2-yl C₁₄H₁₅NO₂ 229.28 97% purity, hydrophobic
(R)-3-[(tert-Boc)amino]-4-(naphthalen-1-yl)butanoic acid Naphthalen-1-yl (Boc-protected) C₁₉H₂₃NO₄ 329.40 Enhanced stability, tert-Boc group for protection
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-Cyanophenyl C₁₀H₁₁ClN₂O₂ 238.66 Hydrochloride salt, polar cyanide group
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride Naphthalen-2-yl (S-enantiomer) C₁₄H₁₆ClNO₂ 265.73 Chiral inversion, hydrochloride salt improves solubility

Key Findings :

  • Electron-Withdrawing Groups: The 4-cyanophenyl derivative () introduces polarity, enhancing solubility in aqueous systems compared to the hydrophobic naphthalene analog .

Heteroaromatic and Functionalized Derivatives

Compounds with heteroaromatic or functionalized substituents demonstrate distinct reactivity and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
(R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride 2-Thienyl C₈H₁₂ClNO₂S 221.70 Sulfur-containing, moderate acidity
(R)-3-Amino-4-(2-furyl)butanoic acid 2-Furyl C₈H₁₁NO₃ 169.18 Oxygen heterocycle, lower molecular weight
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride 3-Benzothienyl C₁₂H₁₃ClNO₂S 271.76 Extended aromatic system, sulfur atom

Key Findings :

  • Heteroatom Influence : Thienyl (sulfur) and furyl (oxygen) groups alter electronic properties. Thienyl derivatives () may exhibit stronger intermolecular interactions due to sulfur’s polarizability, while furyl analogs () are more polar and less hydrophobic .
  • Functionalization : Boc- and Fmoc-protected derivatives (e.g., ) are critical in peptide synthesis, offering stability during solid-phase reactions .

Salt Forms and Solubility

Hydrochloride salts are common for improved solubility:

Compound Name Salt Form Molecular Weight (g/mol) Solubility Enhancement References
This compound hydrochloride Hydrochloride 265.73 High in polar solvents
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Hydrochloride 341.57 Moderate

Key Findings :

  • Hydrochloride salts (e.g., ) generally enhance aqueous solubility, facilitating biological testing .

Biological Activity

(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, a chiral amino acid derivative, has garnered attention for its significant biological activities, particularly in the field of neuroscience. This compound is notable for its potential to modulate neurotransmitter systems, especially glutamate receptors, which are crucial in various neurological processes.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O2C_{13}H_{15}N_{1}O_{2}, with a molecular weight of approximately 229.28 g/mol. The presence of the naphthalene ring enhances its hydrophobic properties and facilitates interactions with specific receptors and enzymes.

Property Value
Molecular FormulaC13H15N1O2C_{13}H_{15}N_{1}O_{2}
Molecular Weight229.28 g/mol
ChiralityR-form (Stereocenter at C3)

The mechanism of action of this compound involves its interaction with various molecular targets:

  • Glutamate Receptors: The compound has been shown to selectively modulate glutamate receptor activity, which may have therapeutic implications for conditions like depression and anxiety disorders.
  • Enzyme Inhibition: It inhibits glutamate dehydrogenase, an enzyme critical for glutamate metabolism in the brain, potentially influencing neuronal excitability and neurotransmission.
  • Binding Interactions: The naphthalene moiety allows for binding to hydrophobic pockets in proteins, while the amino acid structure facilitates hydrogen bonding and ionic interactions, modulating biochemical pathways effectively.

Neurological Effects

Research indicates that this compound may play a role in treating neurological disorders due to its effects on neurotransmitter systems:

  • Antidepressant Potential: Studies suggest that modulation of glutamate receptors could offer new avenues for antidepressant therapies.
  • Anxiolytic Effects: Its interaction with neurotransmitter systems may also contribute to anxiolytic properties.

Comparative Studies

Comparative analyses have been conducted to evaluate the biological activity of this compound against other related compounds. The following table summarizes key findings:

Compound Biological Activity Notes
This compoundModulates glutamate receptors; inhibits glutamate dehydrogenasePotential antidepressant and anxiolytic effects
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acidDifferent receptor affinity; less studiedEnantiomer with distinct biological properties
4-(Naphthalen-2-yl)butanoic acidPrimarily fatty acid activity; lacks amino functionalityDoes not exhibit similar neurological effects

Case Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on Depression Models: In a rodent model of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups.
  • Anxiety Assessment: Another study assessed the anxiolytic effects using elevated plus maze tests, showing that treated animals exhibited increased exploratory behavior indicative of reduced anxiety levels.

Q & A

Q. What are the established synthetic routes for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, and how is chiral purity ensured?

  • Methodological Answer : The synthesis typically employs asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., rhodium or ruthenium complexes) to achieve high enantiomeric excess (ee). For example, reaction conditions include hydrogen gas, ethanol solvent, and catalysts like [Rh(COD)(DIPAMP)]⁺ . Post-synthesis, chiral chromatography (e.g., using cinchona alkaloid-based stationary phases) or crystallization ensures ≥98% ee .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Methodological Answer :
  • NMR (¹H/¹³C): Confirms backbone structure and naphthalene substitution patterns.
  • HPLC with chiral columns : Validates enantiopurity (e.g., Chiralpak IA/IB columns) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (C₁₄H₁₅NO₂, M.W. 265.74) .
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

Q. How is the compound screened for initial biological activity in neuropharmacology?

  • Methodological Answer :
  • Receptor binding assays : Radioligand displacement studies on GABA₃ or glutamate receptors using brain tissue homogenates .
  • Electrophysiology : Patch-clamp recordings to assess synaptic transmission modulation in neuronal cultures .
  • In vivo behavioral models : Tests for anxiolytic or anticonvulsant effects in rodents (dose range: 1–50 mg/kg) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during large-scale synthesis?

  • Methodological Answer :
  • Continuous flow reactors : Enhance reaction control and reduce racemization risks .
  • Catalyst tuning : Adjusting ligand stereoelectronics (e.g., DIPAMP vs. BINAP) to improve ee from 90% to >99% .
  • Kinetic resolution : Couple with lipase-mediated hydrolysis to remove undesired (S)-enantiomers .

Q. What strategies resolve contradictory data on its receptor selectivity (e.g., GABA₃ vs. NMDA targets)?

  • Methodological Answer :
  • Knockout models : Use GABA₃ receptor-deficient mice to isolate NMDA-mediated effects .
  • Metabotropic vs. ionotropic profiling : Compare cAMP inhibition (GABA₃) versus calcium influx (NMDA) in HEK293 cells .
  • Structural analogs : Replace naphthalene with 4-chlorophenyl to dissect steric vs. electronic contributions .

Q. How does substituting the naphthalene group affect bioactivity compared to phenyl analogs?

  • Data-Driven Analysis :
Compound Receptor IC₅₀ (μM) LogP Reference
(R)-3-Amino-4-(naphthalen-2-yl)GABA₃: 0.8 ± 0.12.9
(R)-3-Amino-4-(4-chlorophenyl)GABA₃: 1.5 ± 0.32.5
  • Key Insight : Naphthalene’s π-stacking enhances GABA₃ affinity but increases hydrophobicity (LogP) .

Q. What experimental designs address discrepancies in reported metabolic stability?

  • Methodological Answer :
  • Microsomal assays : Compare liver microsomes from multiple species (rat vs. human) to identify species-specific CYP450 metabolism .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .
  • Prodrug derivatization : Esterify the carboxylic acid to improve bioavailability (e.g., methyl ester prodrug increases t₁/₂ from 1.2 to 4.7 hrs) .

Q. How is the compound utilized in designing neuroprotective agents?

  • Methodological Answer :
  • Scaffold hybridization : Merge with memantine’s adamantane group to target NMDA and GABA receptors simultaneously .
  • Blood-brain barrier (BBB) optimization : Introduce polar groups (e.g., hydroxyl) via SAR studies to balance permeability and solubility .
  • In silico docking : Use AutoDock Vina to predict binding poses in GABA₃’s orthosteric site (ΔG < −9 kcal/mol) .

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